AdCaPy

Description

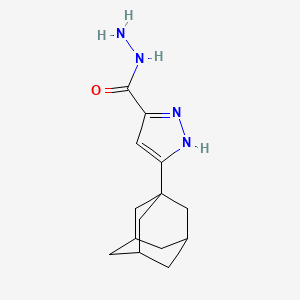

The exact mass of the compound 3-(1-adamantyl)-1H-pyrazole-5-carbohydrazide is 260.16371127 g/mol and the complexity rating of the compound is 356. The solubility of this chemical has been described as 14.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality AdCaPy suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AdCaPy including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(1-adamantyl)-1H-pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c15-16-13(19)11-4-12(18-17-11)14-5-8-1-9(6-14)3-10(2-8)7-14/h4,8-10H,1-3,5-7,15H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFKNGJOSASFBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642480 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Derivatization of Adcapy

Classical Synthetic Routes to AdCaPy

Classical approaches to synthesizing pyrazole (B372694) rings often rely on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or hydrazine (B178648) derivatives fishersci.senih.gov. This fundamental reaction involves the nucleophilic attack of the hydrazine nitrogen atoms on the carbonyl carbons of the dicarbonyl precursor, followed by cyclization and dehydration to form the five-membered pyrazole ring.

Based on the chemical structure of AdCaPy, a classical synthesis would conceptually involve forming the pyrazole ring and incorporating the 1-adamantyl group and the hydrazidocarbonyl moiety at the appropriate positions. However, specific classical synthetic routes detailing the preparation of AdCaPy were not found in the consulted search results.

For general classical pyrazole synthesis, the key precursors are typically 1,3-dicarbonyl compounds and hydrazines fishersci.senih.gov. The nature of the substituents on the final pyrazole ring is determined by the specific 1,3-dicarbonyl compound and hydrazine derivative used. For a compound like AdCaPy, a precursor incorporating the adamantyl group and another incorporating the hydrazidocarbonyl group, or functionalities that can be transformed into these groups after cyclization, would be required. The preparation of such precursors would depend on their complexity and the availability of starting materials.

Classical pyrazole synthesis reactions are often carried out under various conditions, including heating in a suitable solvent, sometimes with the addition of an acid catalyst. Solvents commonly employed include ethanol. The reaction temperature can vary, with reflux conditions being typical in some cases. Optimization of these reactions generally involves adjusting parameters such as reactant ratios, solvent, temperature, reaction time, and catalyst presence and concentration to maximize yield and purity and minimize side product formation. Modern optimization techniques, including design of experiments (DOE) and machine learning algorithms, are increasingly applied to systematically explore the reaction parameter space and identify optimal conditions.

Modern Advancements in AdCaPy Synthesis

Modern synthetic chemistry has introduced more efficient, selective, and environmentally friendly methods for constructing heterocyclic systems like pyrazoles. These advancements often involve catalytic approaches and the implementation of green chemistry principles. Specific modern synthetic routes for AdCaPy were not detailed in the search results.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. Applied to pyrazole synthesis, this includes developing methods that utilize less toxic solvents or solvent-free conditions, employ more efficient catalysts, and minimize waste. Examples of green chemistry approaches in pyrazole synthesis found in the literature include microwave-assisted reactions, solvent-free protocols, reactions conducted "on water," and the use of heterogeneous or nano-catalysts that can be easily recovered and reused. These methods often offer advantages such as shorter reaction times, higher yields, and reduced environmental impact compared to traditional methods.

Catalysis plays a significant role in modern pyrazole synthesis, enabling reactions to proceed under milder conditions, with improved selectivity, and sometimes through novel reaction pathways nih.gov. Various catalysts, including metal-based catalysts (e.g., copper, rhodium, cerium, palladium) and organocatalysts, have been employed in the formation of pyrazole rings and their functionalization nih.gov. These catalytic methods can facilitate reactions such as 1,3-dipolar cycloadditions of diazo compounds with alkynes or alkenes, and cross-coupling reactions for introducing substituents onto the pyrazole core nih.gov. While catalytic methods are widely used in pyrazole chemistry, specific catalytic routes for the synthesis of AdCaPy were not identified in the search results.

Derivatization and Analog Synthesis of AdCaPy

The derivatization of pyrazole compounds involves modifying the basic pyrazole structure by introducing or altering substituents to tune their chemical, physical, or biological properties sigmaaldrich.comuni.lufishersci.se. Analog synthesis involves creating compounds with structures similar to the parent compound but with variations in substituents or the core scaffold. Given that AdCaPy contains a pyrazole ring substituted with a 1-adamantyl group and a hydrazidocarbonyl moiety, potential derivatization strategies could involve modifications to any of these parts or the introduction of additional substituents onto the pyrazole ring.

Structural Modifications and Their Synthetic Pathways

The core structure of AdCaPy, 3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole, presents several sites amenable to structural modification. These modifications can target the adamantyl group, the pyrazole ring, or the hydrazinocarbonyl substituent. Synthetic strategies for generating AdCaPy derivatives would typically involve established organic chemistry reactions tailored to these specific functional groups and the pyrazole core nih.gov.

Modifications to the adamantyl group could involve substitutions on the adamantane (B196018) cage. The adamantane structure is rigid and lipophilic, and introducing various substituents (e.g., halogens, alkyl groups, hydroxyl groups) could alter its electronic and steric properties, potentially influencing interactions with the binding site on MHC II nih.gov. Synthetic routes for such modifications would depend on the desired substituent and its position on the adamantane cage, often involving functionalization of adamantane precursors or reactions on the pre-formed adamantyl moiety before or after coupling to the pyrazole core.

The pyrazole ring offers multiple positions for substitution, specifically at the nitrogen atoms (N1 or N2) or the carbon atoms (C4). Alkylation or arylation of the nitrogen atoms could affect the tautomeric state of the pyrazole ring and its hydrogen bonding capabilities nih.gov. Substitution at the C4 position of the pyrazole ring could introduce steric or electronic effects that influence the molecule's orientation and binding within the MHC II pocket. The synthesis of substituted pyrazoles typically involves condensation reactions between hydrazines and 1,3-dicarbonyl compounds or other suitable precursors nih.gov. Incorporating the adamantyl and hydrazinocarbonyl groups into such synthetic routes, or functionalizing a pre-formed substituted pyrazole, would be necessary for synthesizing these analogues.

The hydrazinocarbonyl group (-CONHNH₂) is another key feature of AdCaPy that can be chemically modified. Modifications could include acylation or alkylation of the terminal hydrazine nitrogen, or alterations to the carbonyl group. These changes could impact the hydrogen bonding network formed between AdCaPy and MHC II, which has been shown to be crucial for its activity nih.gov. Synthetic approaches to modify this group would involve standard reactions of carboxylic acids, esters, or hydrazides nih.gov.

While specific detailed synthetic pathways for AdCaPy derivatives are not extensively described in the immediately available literature, the modular nature of the AdCaPy structure suggests that a combination of known synthetic methodologies for assembling substituted pyrazoles, functionalizing adamantanes, and modifying hydrazides would be employed. The development of efficient and selective routes for introducing specific modifications is a critical aspect of exploring the chemical space around AdCaPy.

Development of AdCaPy Analogues for Mechanistic Probing

The development of AdCaPy analogues is driven by the need to gain a deeper understanding of its mechanism of action as an MHC II loading enhancer and to potentially develop compounds with improved efficacy or specificity. Mechanistic studies, particularly using techniques like molecular docking and molecular dynamics simulations, have provided valuable insights into how AdCaPy interacts with MHC II molecules nih.gov. These insights guide the rational design of analogues.

Research has shown that AdCaPy binds to a specific pocket within the MHC II molecule, identified as being near the polymorphic β86 residue nih.gov. This interaction induces structural changes in MHC II, facilitating peptide loading nih.gov. Crucially, the amino acid present at the β86 position significantly impacts AdCaPy binding. AdCaPy binds effectively to HLA-DR variants with Glyβ86 but shows reduced binding to variants with Valβ86 due to steric hindrance nih.gov. This finding highlights the importance of the shape and size of the adamantyl group and its positioning relative to the pyrazole and hydrazinocarbonyl moieties for optimal interaction with different MHC II alleles.

Analogues can be designed to probe the contributions of each part of the AdCaPy structure to binding affinity and catalytic activity. For example, modifying the adamantyl group's size or lipophilicity could help elucidate the characteristics of the hydrophobic pocket it occupies nih.gov. Alterations to the pyrazole ring or the hydrazinocarbonyl group can probe the role of hydrogen bonding and other polar interactions with residues like Asnβ82, Tyrβ83, and Thrβ90, which have been identified as crucial "sensors" of peptide loading nih.gov.

The study of analogues in conjunction with techniques such as site-directed mutagenesis of the MHC II molecule can provide a comprehensive picture of the molecular interactions at play. By systematically altering residues in the binding pocket and assessing the activity of different AdCaPy analogues, researchers can map the key contact points and understand the chemical features required for efficient MHC II loading enhancement. This iterative process of analogue synthesis and mechanistic evaluation is fundamental to optimizing the properties of MLEs based on the AdCaPy scaffold.

Data from such studies can be compiled to establish structure-activity relationships (SARs), correlating specific structural modifications with changes in binding affinity, catalytic efficiency, and allele specificity. For instance, a table could illustrate the impact of different substituents on the adamantyl group on the binding free energy to HLA-DR1 (Glyβ86) versus HLA-DR2b (Valβ86), as determined by computational studies nih.gov.

| Compound Feature Modified | Proposed Modification | Potential Impact on Interaction with MHC II | Relevant Interaction Site |

| Adamantyl group size/shape | Introduction of bulkier or smaller substituents | Altered steric fit within the hydrophobic pocket; potential impact on allele specificity | P1 pocket, β86 residue nih.gov |

| Adamantyl group lipophilicity | Introduction of polar or non-polar substituents | Changes in hydrophobic interactions | P1 pocket nih.gov |

| Pyrazole ring substituents (e.g., C4) | Introduction of electron-donating or withdrawing groups | Altered electronic distribution; potential impact on interactions with polar residues | Near Asnβ82, Tyrβ83, Thrβ90 nih.gov |

| Pyrazole N-substitution | Alkylation or arylation | Impact on pyrazole tautomerism and hydrogen bonding capacity | Hydrogen bonding network nih.gov |

| Hydrazinocarbonyl group | Modification of hydrazine or carbonyl | Altered hydrogen bonding and potential for new interactions | Hydrogen bonding network nih.gov |

The development and study of AdCaPy analogues are thus essential for dissecting the molecular basis of its function as an MHC II loading enhancer, providing the necessary information for the rational design of next-generation MLEs.

Advanced Structural and Spectroscopic Characterization of Adcapy

Crystallographic Analysis of AdCaPy and its Complexes

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information provides definitive insights into molecular geometry, conformation, and intermolecular interactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of AdCaPy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and the solid state by probing the magnetic properties of atomic nuclei. nih.govnih.govyoutube.com

Vibrational Spectroscopy (IR, Raman) for AdCaPy Structural Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are highly sensitive to the specific chemical bonds and functional groups present. compoundchem.comnih.gov

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For AdCaPy, an IR spectrum would be expected to show characteristic absorption bands for its key functional groups: the pyrazole (B372694) ring, the amide (hydrazidocarbonyl) group, and the adamantyl cage.

However, a specific experimental IR spectrum for AdCaPy has not been found in the surveyed scientific literature. A hypothetical data table for the expected IR absorption bands is presented below for illustrative purposes.

| Expected Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (pyrazole and hydrazide) | 3100-3500 | Stretching |

| C-H (adamantyl) | 2850-3000 | Stretching |

| C=O (amide I) | 1630-1695 | Stretching |

| N-H (amide II) | 1520-1570 | Bending |

| C=N (pyrazole ring) | 1450-1600 | Stretching |

| C-N | 1200-1350 | Stretching |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to IR spectroscopy, detecting vibrational modes that result in a change in polarizability of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it suitable for characterizing the carbon-rich adamantyl framework and the pyrazole ring of AdCaPy.

Detailed experimental Raman spectra for AdCaPy are not available in the public scientific literature. A representative data table for the expected Raman shifts is shown below to indicate the type of information that would be gathered from such an analysis.

| Expected Molecular Moiety | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Adamantyl Cage | 700-1000 | Breathing/Symmetric C-C Stretching |

| Pyrazole Ring | 1300-1600 | Ring Stretching |

| C-H (adamantyl) | 2800-3000 | Stretching |

High-Resolution Mass Spectrometry for AdCaPy Structural Elucidation

High-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. This technique would confirm the molecular formula of AdCaPy.

While the use of mass spectrometry is mentioned in studies of pyrazole derivatives, specific high-resolution mass spectrometry data for AdCaPy, including its exact mass, has not been located in the reviewed literature.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments on the molecular ion of AdCaPy would induce fragmentation, providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. For adamantyl-containing pyrazoles, a common fragmentation pathway involves the loss of the adamantyl group, leading to a prominent adamantyl cation fragment at an m/z of 135. researchgate.net

A detailed experimental fragmentation pathway for AdCaPy is not documented in the available literature. A hypothetical summary of a key fragmentation step is provided below.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | 135.117 | [M+H - 135.117] | Adamantyl cation |

Isotopic Labeling Studies

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N). Analyzing the mass shift of the molecular ion and its fragments in the mass spectrum can help elucidate fragmentation mechanisms and metabolic pathways.

There are no published isotopic labeling studies specifically focused on the mass spectrometric analysis of AdCaPy in the reviewed scientific literature. Such studies would be instrumental in confirming proposed fragmentation pathways and understanding its interactions in biological systems.

Chemical Reactivity and Mechanistic Studies of Adcapy

Fundamental Reaction Pathways of AdCaPy

The fundamental reaction pathways of AdCaPy are largely centered around its coordination chemistry, particularly its role as a ligand, and the inherent reactivity of the pyrazole (B372694) and hydrazide groups.

Ligand Exchange and Coordination Chemistry

AdCaPy has been identified as a Major Histocompatibility Complex (MHC) class II antigen loading catalyst. globalresearchonline.net In this capacity, it facilitates the exchange of peptide antigens on MHC class II molecules. rsc.org This process is a key step in initiating an immune response. The mechanism involves AdCaPy acting as a MHC Loading Enhancer (MLE), where it reversibly binds to MHC class II molecules, inducing a conformational change that facilitates the release of a placeholder peptide and the loading of a new antigenic peptide. nih.govorganic-chemistry.org

Molecular docking and dynamics simulations have provided insights into the coordination of AdCaPy with HLA-DR, a type of MHC class II molecule. nih.gov These studies indicate that AdCaPy binds to a specific pocket, with the adamantyl group playing a crucial role in the interaction. mdpi.com The binding is influenced by the amino acid residues within the pocket; for instance, HLA-DR variants with Glycine (B1666218) at the β86 position can accommodate AdCaPy, leading to a stabilized, peptide-receptive conformation. researchgate.netcore.ac.ukresearchgate.net In contrast, variants with Valine at the same position cause steric hindrance, preventing effective binding. nih.govresearchgate.netcore.ac.ukresearchgate.net

MHC + AdCaPy + Peptide ⇌ MHC-Peptide Complex + AdCaPy nih.gov

This demonstrates the catalytic role of AdCaPy, where it participates in the ligand exchange process without being consumed.

Redox Behavior and Transformations

The redox characteristics of substituted pyrazoles can be investigated using techniques like cyclic voltammetry in non-aqueous solvents. researchgate.net The presence of the hydrazidocarbonyl group might influence the redox potential of the pyrazole ring. For instance, studies on other pyrazole derivatives have shown that the nature and position of substituents significantly affect their oxidation and reduction potentials. researchgate.net It is plausible that the hydrazide moiety could undergo oxidation under certain conditions, potentially involving the nitrogen atoms. However, without specific experimental data for AdCaPy, its precise redox behavior remains speculative.

Kinetic and Thermodynamic Investigations of AdCaPy Reactions

Quantitative kinetic and thermodynamic data for AdCaPy are scarce in the available literature. However, qualitative descriptions of its effects and studies on related compounds provide some insights.

Reaction Rate Determinations

AdCaPy has been shown to accelerate the loading of peptide antigens onto MHC class II molecules. globalresearchonline.net Dose-response curves from in-vitro experiments demonstrate that AdCaPy enhances the formation of peptide/MHC complexes significantly compared to uncatalyzed reactions. researchgate.net In one study, adamantyl compounds, including AdCaPy, were found to be approximately 10 times more active in accelerating the reaction than a reference catalyst, p-chlorophenol. mdpi.com

While specific rate constants for AdCaPy-catalyzed reactions are not provided, kinetic analyses of similar systems, such as the Knorr pyrazole synthesis, have been conducted using transient flow methods. rsc.org These studies reveal complex kinetics that can involve autocatalysis and unexpected intermediates, suggesting that a detailed kinetic analysis of AdCaPy's interaction with MHC molecules would likely be complex. rsc.org Reaction progress kinetic analysis (RPKA) is a powerful technique for elucidating such complex reaction mechanisms under synthetically relevant conditions. wikipedia.org

Equilibrium and Stability Constant Measurements

The interaction between AdCaPy and HLA-DR molecules is a reversible process, implying the existence of a binding equilibrium. nih.gov The stability of this interaction is crucial for its function as an MLE. The fact that AdCaPy can be displaced by the antigenic peptide indicates that the binding is not irreversible.

Thermodynamic parameters for the binding of adamantyl derivatives to proteins have been studied in other contexts. For instance, the thermodynamic properties of adamantane (B196018) itself, including its enthalpy of formation and sublimation, have been well-characterized. researchgate.net For pyrazole derivatives, factors such as hydrogen bonding and van der Waals interactions play a significant role in the thermodynamics of their interactions with biomolecules. The stability of pyrazole derivatives themselves has also been a subject of study, with factors like pH influencing their hydrolytic stability. creative-proteomics.com The NH acidity (pKa) of the pyrazole ring is another important parameter that can affect its reactivity and binding properties. researchgate.net

Intermediate Identification and Trapping Experiments

In the context of its role as an MLE, the AdCaPy-MHC complex can be considered a key intermediate. Molecular dynamics simulations have provided detailed models of this complex, showing the specific interactions that stabilize it. nih.gov These computational studies reveal the conformational changes in the MHC molecule upon AdCaPy binding, which represents the transition state for peptide exchange. mdpi.com

In more traditional chemical reactivity studies, trapping experiments are often used to identify short-lived intermediates. For pyrazole synthesis, radical intermediates have been proposed and their existence confirmed through the use of radical trapping agents. nih.gov For example, in the synthesis of pyrazoles from β,γ-unsaturated hydrazones, the mechanism is believed to involve the formation of a hydrazonyl radical. nih.gov

While no specific intermediate trapping experiments have been reported for the chemical reactions of AdCaPy itself, the synthesis of related adamantyl-pyrazole compounds often proceeds through isolable intermediates. For example, the reaction of 1-phenylbutane-1,3-dione with hydrazides can yield stable 4,5-dihydro-5-hydroxypyrazole derivatives, which are considered intermediates in the formation of the final pyrazole product. rsc.org These examples from related systems suggest that the chemical transformations of AdCaPy could also involve detectable or trappable intermediates.

Theoretical and Computational Chemistry of Adcapy

Quantum Chemical Calculations on AdCaPy

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and molecular properties of compounds. These methods solve the electronic Schrödinger equation to provide detailed information about a molecule's ground state and excited states, charge distribution, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method that approximates the electronic structure of a many-body system through the use of functionals, which are equations that depend on the electron density. nih.govwikipedia.org DFT calculations are computationally less expensive than traditional ab initio methods, making them applicable to larger molecular systems. nih.gov They can provide insights into the electronic distribution, molecular orbitals, and spectroscopic properties of a molecule. While DFT is a cornerstone of modern computational chemistry nih.govwikipedia.orgresearchgate.net, specific studies applying DFT directly to AdCaPy for a detailed analysis of its intrinsic electronic structure were not explicitly found in the provided search results. However, DFT methods are commonly used to obtain optimized structures and electronic properties that can serve as inputs for other computational techniques like molecular dynamics simulations and docking studies. wikipedia.org

Ab Initio Calculations for Molecular Properties

Ab initio methods, meaning "from the beginning," are a class of quantum chemical calculations that are based directly on the fundamental principles of quantum mechanics, without the inclusion of empirical parameters. nih.govresearchgate.netsigmaaldrich.com These methods aim to provide highly accurate descriptions of molecular properties, such as molecular geometries, vibrational frequencies, and interaction energies. While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy for smaller systems or specific properties. The provided search results discuss ab initio calculations in a general context and for other compounds researchgate.netsigmaaldrich.com, but specific applications of ab initio methods to determine the molecular properties of AdCaPy itself were not detailed in the retrieved literature.

Molecular Dynamics (MD) Simulations of AdCaPy Systems

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules over time according to classical mechanics principles, MD simulations can provide insights into conformational changes, flexibility, and interactions within a system. MD simulations have been employed to investigate the dynamic behavior of AdCaPy, particularly in the context of its interactions with biological targets like HLA-DR proteins.

Conformational Analysis and Dynamics

MD simulations allow for the exploration of the conformational space accessible to a molecule and the study of its dynamic fluctuations. While the provided sources primarily focus on the dynamics of AdCaPy in complex with proteins, these simulations inherently involve the conformational analysis of AdCaPy as it interacts with its environment and target. The flexibility of AdCaPy and how its conformation changes upon binding are crucial aspects that can be revealed by MD simulations. Studies on AdCaPy complexed with HLA-DR allelic variants have utilized MD simulations to understand the structural changes occurring upon binding.

Interaction Dynamics with Molecular Targets

A significant application of MD simulations in the study of AdCaPy has been the investigation of its interaction dynamics with molecular targets, specifically Class II major histocompatibility complex (MHC II) molecules, such as HLA-DR. These simulations have exposed the dynamical structural changes that HLA-DR proteins undergo in response to AdCaPy binding. Analysis of hydrogen bonding and other molecular interactions formed between AdCaPy and specific amino acid residues within the binding site has been performed using MD simulations. For instance, studies have shown how AdCaPy's interactions can influence the conformation of the HLA-DR binding site, potentially facilitating peptide loading. The interaction dynamics have also been compared between different HLA-DR allelic variants, highlighting the allele-specific effects of AdCaPy binding.

Molecular Docking and Binding Site Analysis of AdCaPy

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as AdCaPy) to a receptor (such as a protein). Docking studies provide valuable information about the potential binding modes and key interactions between the molecule and its target.

Molecular docking studies have been extensively applied to investigate the binding of AdCaPy to HLA-DR proteins. These studies aim to identify the specific binding sites and the crucial amino acid residues involved in the interaction. Docking simulations have revealed that AdCaPy interacts within the predicted cavity, particularly around the P1 pocket of HLA-DR. Analysis of the docking poses has helped in identifying key molecular interactions, including hydrogen bonds, that contribute to the binding affinity and specificity of AdCaPy to different HLA-DR allelic variants. For example, specific residues like Asnβ82, Tyrβ83, and Thrβ90 have been identified as crucial for the interaction of adamantyl compounds, including AdCaPy, with HLA-DR. Docking studies have also been used to compare the binding of AdCaPy with other compounds and to understand the structural determinants of its activity as an MHC Loading Enhancer.

| Computational Method | Application to AdCaPy | Key Findings (based on provided sources) |

| DFT Calculations | Not explicitly detailed for intrinsic properties of AdCaPy | General method for electronic structure; can provide inputs for other simulations. |

| Ab Initio Calculations | Not explicitly detailed for intrinsic properties of AdCaPy | General method for accurate molecular properties; computationally intensive. |

| Molecular Dynamics | Interaction dynamics with HLA-DR; conformational analysis | Exposed dynamical structural changes in HLA-DR upon binding; analyzed hydrogen bonding and molecular contacts; showed allele-specific effects. |

| Molecular Docking | Binding site analysis on HLA-DR; prediction of binding modes | Identified binding within the P1 pocket region; highlighted crucial amino acid residues involved in interaction; predicted binding poses. |

Prediction of Binding Modes and Affinities

Computational studies, including docking and molecular dynamics simulations, have been employed to predict the binding modes of AdCaPy to HLA-DR proteins, key MHC II molecules. These studies suggest that AdCaPy interacts with the peptide-binding groove of HLA-DR, specifically targeting the polymorphic P1 pocket nih.govuni.lunih.gov.

Molecular docking studies have revealed numerous molecular interactions formed by adamantyl compounds, including AdCaPy, with amino acid residues within the HLA-DR binding site. Crucial residues identified as "sensors" of peptide loading and involved in interactions with adamantyl compounds are Asnβ82, Tyrβ83, and Thrβ90 nih.govuni.lu. Molecular dynamics simulations have provided further insights into the dynamic behavior of HLA-DR upon AdCaPy binding. These simulations have shown that AdCaPy's binding can induce structural changes in HLA-DR, leading to a more stabilized, peptide-loaded-like conformation, thus confirming its role as an MLE nih.govuni.lunih.gov.

Hydrogen bonding interactions play a significant role in the binding of AdCaPy to HLA-DR. In the context of the HLA-DR Valβ86 allelic variant, Asnβ82 and Tyrβ78 have been shown to provide consistent hydrogen bonding interactions with AdCaPy, helping to hold the compound at the binding site uni.lu. Analysis of simulated trajectories indicates that while hydrogen bonds can persist, changes in binding pose can occur, influencing interactions with surrounding residues. For instance, the adamantane (B196018) core group of AdCaPy can penetrate into the Glyβ86 pocket, potentially disrupting hydrogen bonds and causing strain in the N-terminal region of the peptide-binding site, leading to its widening.

The predicted binding modes and the nature of interactions contribute to understanding the binding affinity of AdCaPy. Although specific quantitative binding affinity values (e.g., Ki or Kd) derived solely from computational predictions for AdCaPy's interaction with HLA-DR are not consistently presented as discrete data points across the search results in a format suitable for a detailed table, the studies qualitatively assess the suitability of AdCaPy as an MLE based on the observed stable interactions and induced conformational changes in HLA-DR nih.govuni.lunih.gov. The conformational changes adopted by HLA-DR upon binding of AdCaPy are well correlated with the stabilized form observed when peptides are loaded, further supporting its efficacy as an MLE nih.govnih.gov.

Structure-Activity Relationship (SAR) Derivation from Computational Models

Computational models, particularly molecular docking and molecular dynamics simulations, have been instrumental in deriving insights into the structure-activity relationship (SAR) of AdCaPy in the context of its function as an MHC II loading enhancer. While the studies primarily focus on AdCaPy's interaction with different HLA-DR variants rather than modifications to AdCaPy itself, they effectively demonstrate how computational analysis can explain the relationship between the compound's structure and its biological activity.

A key aspect of the SAR explored computationally is the differential interaction of AdCaPy with different allelic variants of HLA-DR, specifically focusing on the dimorphic β86 position, which can be Glycine (B1666218) (Glyβ86) or Valine (Valβ86) uni.lunih.gov. Computational studies have shown that AdCaPy complexes favorably with the Glyβ86 HLA-DR allelic variant, and its conformations in this complex correlate well with the stabilized, peptide-loaded state of HLA-DR uni.lunih.gov.

In contrast, computational analyses indicate that AdCaPy does not accommodate as effectively in the HLA-DR variant possessing Valβ86 at the dimorphic position uni.lunih.gov. This difference in binding is attributed to steric hindrance caused by the bulkier valine residue compared to glycine uni.lunih.gov. Despite this, Asnβ82 and Tyrβ78 in the Valβ86 variant can still form consistent hydrogen bonding interactions with AdCaPy uni.lu.

These computational findings highlight how the specific structural features of AdCaPy, in conjunction with the subtle structural differences in the binding pocket of HLA-DR variants, dictate the binding mode and, consequently, the effectiveness of AdCaPy as an MLE. The adamantane core and the hydrazidocarbonyl-pyrazole moiety of AdCaPy interact with specific regions and residues within the binding groove, and the success of these interactions is influenced by the amino acid present at the β86 position uni.lu. Thus, computational models provide a molecular explanation for the observed differential activity of AdCaPy across HLA-DR allelic variants, serving as a basis for understanding its SAR.

While detailed quantitative SAR models exploring a wide range of AdCaPy analogs based on computational descriptors were not extensively detailed in the provided search results, the analyses of AdCaPy's interactions with different protein variants using docking and MD simulations represent a form of computational SAR derivation, explaining how structural compatibility at the protein-ligand interface governs activity.

Applications of Adcapy in Research and Technology Excluding Human Clinical Use

AdCaPy as a Molecular Tool in Immunological Research

AdCaPy functions as a small molecule catalyst that facilitates the loading of peptides onto Major Histocompatibility Complex (MHC) class II molecules. nih.govmedchemexpress.com This capability allows researchers to generate specific peptide-MHC class II complexes efficiently, which are crucial reagents for studying the intricacies of CD4+ T cell responses.

The principal and most well-documented application of AdCaPy is its ability to accelerate the loading of antigenic peptides onto human MHC class II molecules (specifically, HLA-DR) in vitro. nih.gov In the natural process of antigen presentation, the exchange of the Class II-associated Invariant-chain Peptide (CLIP) for an antigenic peptide is a rate-limiting step, often catalyzed within endosomes by the protein HLA-DM. nih.govnih.gov AdCaPy effectively mimics the catalytic function of HLA-DM, enabling efficient peptide loading outside of the cellular environment. nih.govnih.gov

Research has shown that AdCaPy and similar adamantane (B196018) derivatives achieve this by interacting with a specific, defined binding site on the HLA-DR molecule. nih.gov The mechanism is dependent on the allelic variant of the HLA-DR molecule. The catalytic effect is observed in alleles that possess a glycine (B1666218) residue at the dimorphic position β86, which forms the floor of a conserved region known as the P1 pocket within the peptide-binding groove. nih.gov The transient occupation of this P1 pocket by the AdCaPy molecule is believed to stabilize the MHC molecule in a "peptide-receptive" conformation, thus permitting the rapid binding of exogenous peptides. nih.gov This allele-selective activity makes AdCaPy a tool for studying polymorphism-dependent immune phenomena.

The catalytic efficiency of adamantane-based compounds has been quantified in research studies, demonstrating a significant enhancement of T cell responses for antigens presented by susceptible MHC molecules. nih.gov

Table 1: Effect of an AdCaPy Analog on T cell Stimulation

This interactive table summarizes research findings on the allele-specific enhancement of T cell responses by an adamantane-based catalyst similar to AdCaPy. The data shows the fold-increase in T cell stimulation for different HLA-DR alleles when antigen-presenting cells are treated with the compound.

| HLA-DR Allele | Key Residue at β86 | T cell Response Enhancement (Fold Increase) | Catalyst Susceptibility |

| DRB10101 | Glycine | >10 | High |

| DRB10401 | Glycine | >10 | High |

| DRB10404 | Valine | <2 | Low |

| DRB10301 | Valine | <2 | Low |

Data adapted from findings on adamantane derivatives targeting the P1 pocket of HLA-DR molecules. nih.gov

By providing a reliable method for loading specific peptides onto MHC class II molecules, AdCaPy serves as a powerful tool for probing the fundamental mechanisms of immune recognition. medchemexpress.comnih.gov The generation of well-defined, stable peptide-MHC II complexes is essential for dissecting the interactions that govern T cell-mediated immunity.

Researchers can use AdCaPy-loaded MHC molecules in a variety of experimental setups:

T-cell Epitope Mapping: By loading a panel of candidate peptides from a pathogen or autoantigen onto a specific MHC class II allele, researchers can efficiently identify the precise epitopes that are recognized by T cells.

T-cell Receptor (TCR) Affinity Studies: AdCaPy allows for the creation of monomeric or multimeric MHC-peptide complexes (e.g., tetramers) that can be used as probes to isolate and study T cells with specific TCRs, and to measure the affinity and kinetics of the TCR-pMHC interaction.

Understanding Autoimmunity: The allele-specific nature of AdCaPy's catalytic activity provides a unique way to investigate why certain MHC alleles are strongly associated with autoimmune diseases. nih.gov Researchers can selectively enhance the presentation of self-peptides by disease-associated alleles to study the subsequent activation of autoreactive T cells.

This controlled approach to antigen presentation helps to deconstruct the complex series of events that begins with an antigen-presenting cell and culminates in a targeted adaptive immune response. nih.govresearchgate.net

Potential in Materials Science and Engineering (if applicable)

While direct, published applications of AdCaPy within materials science are not prominent, its unique biochemical function suggests potential roles in the development of advanced functional biomaterials.

AdCaPy could potentially be integrated into systems to create functionalized surfaces for immunological research. For example, surfaces or nanoparticles could be coated with recombinant MHC class II molecules. The subsequent treatment of these materials with AdCaPy and a specific peptide antigen would catalytically generate a high density of a single, defined peptide-MHC complex. Such a "functional material" could be used as a high-throughput platform for screening T-cell populations or for isolating antigen-specific T cells from a mixed sample.

The catalytic activity of AdCaPy could be harnessed in the design of novel biosensors for detecting T-cell activation. A sensor platform could be envisioned where MHC class II molecules are immobilized on a transducer surface. In the presence of a target peptide and AdCaPy, the surface becomes "activated" to present the specific epitope. If T cells specific for this epitope are present in a sample, their binding to the surface could be detected by various means (e.g., electrochemical, optical, or mass-based signals), providing a readout of a specific immune response. This would transform the catalytic peptide-loading event into a measurable signal.

AdCaPy in Catalysis or Chemical Transformations

The primary function of AdCaPy is that of a catalyst. nih.govmedchemexpress.com It participates in a chemical transformation without being consumed in the process. The transformation it catalyzes is the conformational change of an MHC class II molecule and the subsequent exchange of a bound peptide.

Specifically, AdCaPy catalyzes the dissociation of a weakly bound peptide (like the CLIP fragment) from the peptide-binding groove of the MHC class II molecule and accelerates the association of a new, high-affinity peptide. nih.gov It achieves this by stabilizing a transient, peptide-receptive intermediate state of the MHC molecule. nih.gov This catalytic cycle effectively lowers the activation energy required for peptide exchange, dramatically increasing the rate at which the final, stable peptide-MHC II complex is formed. This application is a clear example of a small organic molecule performing a catalytic function analogous to that of a complex protein enzyme (HLA-DM).

Heterogeneous and Homogeneous Catalysis

There is currently no available scientific literature or research data to support the use of AdCaPy in either heterogeneous or homogeneous catalysis. Heterogeneous catalysis involves a catalyst in a different phase from the reactants, often a solid catalyst with liquid or gas reactants, which offers advantages in catalyst separation. youtube.comyoutube.com Homogeneous catalysis, where the catalyst is in the same phase as the reactants, typically allows for higher selectivity and milder reaction conditions. youtube.comnumberanalytics.com The exploration of AdCaPy in these contexts has not been documented.

Enzymatic or Biocatalytic Processes

Similarly, there is no published research on the application of AdCaPy in enzymatic or biocatalytic processes outside of its role in the human immune system. Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with high specificity and under environmentally benign conditions. numberanalytics.commdpi.com While a compound named adipyl-7-ADCA is involved in the enzymatic production of an antibiotic precursor, this is a distinct molecule from AdCaPy. nih.gov The potential for AdCaPy to influence or participate in other enzymatic or biocatalytic cascade reactions remains an open question for future research. numberanalytics.comnih.gov

Analytical Method Development for Adcapy Quantification and Detection

Chromatographic Methods (HPLC, GC) for AdCaPy Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for the separation, identification, and quantification of compounds in complex mixtures. medistri.comopenaccessjournals.comonlineorganicchemistrytutor.comrroij.com These methods are essential for assessing the purity and content of AdCaPy, as well as for detecting related impurities and degradation products. medistri.comopenaccessjournals.comdrawellanalytical.comsynthinkchemicals.comscispace.com

HPLC is a versatile technique suitable for analyzing a broad range of compounds, including those that are non-volatile or thermally labile. scispace.com GC, on the other hand, is typically applied to volatile or semi-volatile compounds. medistri.comopenaccessjournals.comsynthinkchemicals.compharmaknowledgeforum.comomicsonline.orgskpharmteco.com The choice between HPLC and GC for AdCaPy analysis would depend on its physical and chemical properties, specifically its volatility and thermal stability.

Method Optimization for Purity and Content

Method optimization in chromatography aims to achieve adequate separation of the target analyte (AdCaPy) from other components in the sample, including synthesis byproducts, impurities, and degradation products. scispace.com For HPLC, key parameters to optimize include the stationary phase (column type), mobile phase composition (solvent types, ratios, and additives), flow rate, column temperature, and detection wavelength. scispace.comajpaonline.com In GC, optimization involves selecting the appropriate stationary phase (column), carrier gas and its flow rate, injector temperature, detector temperature, and oven temperature program. pharmaknowledgeforum.comiiste.org

The optimization process typically involves systematic variation of these parameters to achieve desired chromatographic performance, such as good peak shape, sufficient resolution between peaks, appropriate retention time for AdCaPy, and adequate sensitivity. scispace.com For purity and content analysis, the method must be specific enough to ensure that the AdCaPy peak is well-separated from all other components. scispace.comajpaonline.com

A typical approach involves starting with generic conditions and then refining them based on preliminary results. chromatographyonline.com For instance, in reversed-phase HPLC, a common starting point involves a C18 column with a mobile phase of water and an organic solvent (like acetonitrile (B52724) or methanol) with a small percentage of an acidic additive (e.g., trifluoroacetic acid or formic acid). ajpaonline.comchromatographyonline.com Gradient elution, where the mobile phase composition changes over time, is often used to separate compounds with a wide range of polarities. scispace.comchromatographyonline.com

Quantitative analysis of AdCaPy content is typically performed using external calibration curves, where the peak area or height of AdCaPy in the sample is compared to those of a series of standards with known concentrations. pharmaknowledgeforum.comwikipedia.org Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), is crucial to ensure the method's accuracy, precision, linearity, specificity, and robustness for purity and content determination. ajpaonline.comiiste.orgijcrt.orgresearchgate.net

Example Data Table: Optimized HPLC Parameters for AdCaPy Analysis

| Parameter | Optimized Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | e.g., 5% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | λmax of AdCaPy (determined by UV-Vis) |

| Injection Volume | 10 µL |

Example Data Table: AdCaPy Purity Analysis Results (Hypothetical)

| Sample ID | AdCaPy Peak Area | Total Peak Area | Purity (%) |

| Batch 1 | 1545678 | 1550123 | 99.71 |

| Batch 2 | 1601234 | 1605001 | 99.76 |

| Standard | 1580000 | 1580000 | 100.00 |

Detection of Related Impurities and Degradants

Chromatography is invaluable for identifying and quantifying impurities and degradation products of AdCaPy. medistri.comopenaccessjournals.comdrawellanalytical.comsynthinkchemicals.comijcrt.orgpensoft.netchemmethod.comrsc.org Impurities can arise from the synthesis process (process-related impurities) or from the degradation of AdCaPy over time or under specific conditions (degradants). synthinkchemicals.comijcrt.orgchemmethod.comijpsjournal.com

Developing a chromatographic method for impurity profiling requires achieving chromatographic separation not only of AdCaPy but also of all potential impurities and degradants. scispace.comrsc.org This often necessitates exploring different stationary phases, mobile phase compositions, and gradient programs to ensure adequate resolution of closely eluting compounds. scispace.compensoft.net

Coupling chromatography with sensitive and informative detectors is crucial for impurity detection. UV-Vis detectors are commonly used for compounds that absorb UV or visible light, and Diode-Array Detectors (DAD) can provide spectral information for peak identification and purity assessment. chromatographyonline.comrsc.orgijpsjournal.com Mass Spectrometry (MS) is a powerful tool for identifying unknown impurities and degradants by providing molecular weight and structural information through fragmentation patterns. medistri.comonlineorganicchemistrytutor.comrroij.comsynthinkchemicals.comomicsonline.orgijcrt.org GC-MS and LC-MS/MS are particularly useful for comprehensive impurity profiling. medistri.comomicsonline.orgijpsjournal.com

Forced degradation studies, involving exposing AdCaPy to stress conditions such as acid, base, heat, light, and oxidation, are performed to generate potential degradants and ensure that the method is "stability-indicating," meaning it can separate AdCaPy from its degradation products. ijcrt.orgpensoft.netchemmethod.comrsc.org

The quantification of impurities is typically done by comparing their peak areas to that of a known standard or to the peak area of AdCaPy using response factors. wikipedia.org Detection limits (LOD) and quantification limits (LOQ) are determined to establish the sensitivity of the method for detecting trace impurities. iiste.orgijcrt.orgpensoft.net

Example Data Table: Impurity Profile of AdCaPy (Hypothetical)

| Impurity ID | Relative Retention Time | Peak Area | % of Total Area |

| Impurity A | 0.85 | 1500 | 0.09 |

| AdCaPy | 1.00 | 1545678 | 99.71 |

| Impurity B | 1.15 | 3000 | 0.19 |

| Degradant 1 | 0.60 | 900 | 0.06 |

Electrochemical Methods for AdCaPy Detection

Electrochemical methods offer sensitive and selective approaches for detecting electroactive compounds like AdCaPy. These techniques measure the electrical signals (current or potential) generated by redox reactions at an electrode surface. biophysics.orgfiveable.menih.govsolubilityofthings.com

Voltammetry and Amperometry

Voltammetry involves applying a varying potential to a working electrode and measuring the resulting current. fiveable.mesolubilityofthings.comlibretexts.org The resulting voltammogram, a plot of current versus potential, provides qualitative and quantitative information about the electroactive species. fiveable.melibretexts.org Different voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), offer varying sensitivities and advantages for specific applications. fiveable.me CV, for instance, is useful for studying the reversibility of electrochemical reactions. fiveable.menih.govlibretexts.org

Amperometry, on the other hand, involves applying a constant potential to the working electrode and measuring the current as a function of time. biophysics.orgfiveable.melibretexts.org The applied potential is typically set at a value where the analyte undergoes a rapid redox reaction, and the measured current is proportional to the analyte concentration at the electrode surface. biophysics.orgfiveable.me Amperometry is often used for real-time monitoring and in the development of chemical sensors. fiveable.melibretexts.org

For AdCaPy, if it is electroactive (i.e., it can be oxidized or reduced under reasonable potential ranges), voltammetry can be used to determine its redox potential and study its electrochemical behavior. This information is crucial for developing quantitative amperometric methods. The current measured in both techniques is directly proportional to the concentration of the electroactive species, allowing for quantification. fiveable.mesolubilityofthings.com Electrochemical methods are known for their high sensitivity and ability to detect analytes at low concentrations. solubilityofthings.comlibretexts.org

Example Data Table: Voltammetric Data for AdCaPy (Hypothetical)

| Technique | Applied Potential Range (V) | Peak Potential (V) | Peak Current (µA) |

| Cyclic Voltammetry | -0.5 to +1.0 to -0.5 | +0.6 (Oxidation) | 15.2 |

| Differential Pulse Voltammetry | +0.1 to +0.8 | +0.58 | 20.5 |

Example Data Table: Amperometric Data for AdCaPy (Hypothetical)

| Applied Potential (V) | Time (s) | Current (µA) |

| +0.6 | 10 | 12.8 |

| +0.6 | 30 | 12.5 |

| +0.6 | 60 | 12.6 |

Development of AdCaPy-Specific Biosensors

Electrochemical biosensors combine a biological recognition element with an electrochemical transducer to detect specific analytes. acs.orgfrontiersin.orgmdpi.comrsc.org For AdCaPy, a biosensor could be developed by immobilizing a biorecognition molecule (such as an enzyme, antibody, or aptamer) that selectively binds to AdCaPy onto the surface of an electrode. frontiersin.orgmdpi.com When AdCaPy interacts with the recognition element, a change in the electrochemical signal (current or potential) is generated, which is proportional to the concentration of AdCaPy. frontiersin.orgmdpi.com

The development of AdCaPy-specific biosensors would involve identifying or creating a suitable biorecognition element with high affinity and selectivity for AdCaPy. acs.org This element is then immobilized onto a suitable electrode material, often modified with nanomaterials to enhance sensitivity and surface area. frontiersin.orgrsc.org The immobilization strategy is critical to ensure the activity and stability of the biorecognition element. mdpi.com

Electrochemical biosensors offer advantages such as high sensitivity, selectivity, rapid response time, and the potential for miniaturization and point-of-care applications. acs.orgfrontiersin.orgmdpi.comrsc.org While challenges exist in developing highly selective and sensitive biosensors for small molecules, advancements in integrating binding proteins and nanomaterials are showing promise. acs.orgfrontiersin.org

Spectrophotometric Techniques for AdCaPy Quantification (UV-Vis, Fluorescence)

Spectrophotometric methods, including Ultraviolet-Visible (UV-Vis) and Fluorescence spectroscopy, are valuable tools for the quantification of compounds based on their interaction with light. onlineorganicchemistrytutor.comrroij.comwikipedia.orghoriba.comchromedia.orgmrclab.comtutorchase.comlpdlabservices.co.ukdenovix.comlibretexts.orgcreative-proteomics.combiocompare.com

UV-Vis spectroscopy measures the absorbance or transmittance of light by a sample in the UV and visible regions of the electromagnetic spectrum. wikipedia.orgmrclab.comlpdlabservices.co.ukdenovix.comlibretexts.org Compounds that contain chromophores (functional groups that absorb UV or visible light) can be quantified using UV-Vis spectroscopy. wikipedia.orgmrclab.comlpdlabservices.co.uk The absorbance of a solution at a specific wavelength is directly proportional to the concentration of the absorbing compound and the path length of the light beam, as described by the Beer-Lambert Law. wikipedia.orglibretexts.org

To quantify AdCaPy using UV-Vis spectroscopy, its maximum absorbance wavelength (λmax) needs to be determined. A calibration curve is then prepared by measuring the absorbance of solutions with known concentrations of AdCaPy at its λmax. wikipedia.orgmrclab.comlibretexts.org The concentration of AdCaPy in an unknown sample can then be determined by measuring its absorbance and comparing it to the calibration curve. wikipedia.orgmrclab.com UV-Vis spectroscopy is a relatively simple, fast, and cost-effective technique. chromedia.orgmrclab.comlpdlabservices.co.ukdenovix.com

Fluorescence spectroscopy is a more sensitive technique that measures the light emitted by a compound after it has absorbed light at a specific excitation wavelength. horiba.comchromedia.orgtutorchase.comcreative-proteomics.combiocompare.com Not all compounds are fluorescent, but if AdCaPy exhibits fluorescence, this technique can be highly sensitive for its detection and quantification, particularly at low concentrations. horiba.comchromedia.orgtutorchase.comcreative-proteomics.combiocompare.com Fluorescent compounds have characteristic excitation and emission spectra. horiba.comtutorchase.comcreative-proteomics.com

Quantitative analysis by fluorescence spectroscopy is based on the principle that, at low concentrations, the fluorescence intensity is directly proportional to the concentration of the fluorescent substance. creative-proteomics.com Similar to UV-Vis, a calibration curve is constructed using standards of known concentrations. chromedia.org Fluorescence spectroscopy is often more sensitive than UV-Vis for suitable analytes. horiba.combiocompare.com

Example Data Table: UV-Vis Absorbance Data for AdCaPy (Hypothetical)

| Concentration (µg/mL) | Absorbance (at λmax) |

| 0.5 | 0.150 |

| 1.0 | 0.305 |

| 2.0 | 0.610 |

| 4.0 | 1.215 |

| Unknown Sample | 0.458 |

Example Data Table: Fluorescence Emission Data for AdCaPy (Hypothetical)

| Concentration (ng/mL) | Fluorescence Intensity (at Emission λ) |

| 10 | 50 |

| 20 | 105 |

| 40 | 210 |

| 80 | 425 |

| Unknown Sample | 160 |

Environmental Fate and Degradation Studies of Adcapy if Applicable

Abiotic Degradation Pathways

No information available.

No information available.

No information available.

Biodegradation in Environmental Systems (e.g., soil, water, sediment)

No information available.

No information available.

No information available.

Future Directions and Challenges in Adcapy Research

Exploration of Novel Synthetic Routes

Based on the available research, there is limited information specifically detailing novel synthetic routes for AdCaPy. The current body of work predominantly focuses on the compound's biological interactions and computational analysis rather than its chemical synthesis methodologies. Future research in this area could potentially explore more efficient, cost-effective, or environmentally friendly synthetic pathways to facilitate broader research and potential non-clinical applications. However, this aspect is not a prominent theme in the currently available literature.

Advancements in Computational Modeling and Prediction

A significant portion of the research on AdCaPy involves computational studies, particularly molecular docking and molecular dynamics simulations, to understand its interaction with HLA-DR variants. These studies have shown that AdCaPy can complex with HLA-DR, and its conformations are well correlated with the stabilized form of peptide-loaded HLA-DRs, supporting its role as an MLE. science.govresearchgate.netscience.govnih.gov

Future directions in this area include refining computational models to better predict the binding affinities of AdCaPy and its potential derivatives to a wider range of HLA-DR alleles. Advanced simulation techniques could provide more detailed insights into the dynamic structural changes that HLA-DRs undergo upon binding with AdCaPy. science.govresearchgate.netscience.govnih.govtechnologynetworks.com For instance, molecular dynamics simulation studies have already exposed dynamical structural changes in HLA-DRs in response to AdCaPy binding. researchgate.net Further computational work is needed to fully understand the complex hydrogen bonding interactions and steric factors, such as those observed with the Valβ86 dimorphic position, that influence AdCaPy's ability to act as an MLE. science.govresearchgate.netscience.govnih.govtechnologynetworks.com

Computational studies have identified key amino acid residues, including Asnβ82, Tyrβ83, and Thrβ90, as crucial "sensors" of peptide loading that interact with adamantyl compounds like AdCaPy. science.govresearchgate.netnih.govtechnologynetworks.comresearchgate.netscience.gov Future modeling could focus on the impact of mutations in these residues on AdCaPy binding and MLE activity. Comparing the interaction modes of AdCaPy with other compounds known to interact with the peptide-binding groove, such as ximelagatran (B1683401), can also provide valuable comparative data for predictive modeling. mdpi.com

Development of New Research Applications (non-clinical)

The primary non-clinical research application identified for AdCaPy is its use as an MHC II antigen loading catalyst or enhancer. medchemexpress.commedchemexpress.comgoogle.comgoogle.com AdCaPy has been shown in research settings to convert the non-receptive conformation of MHC II molecules to a peptide-receptive conformation, thereby improving the loading efficiency of peptides. science.govresearchgate.netscience.govnih.govtechnologynetworks.comscience.gov

Future research applications in this domain could involve utilizing AdCaPy as a tool to study the fundamental mechanisms of antigen presentation by MHC II molecules in various research contexts. This could include in vitro studies investigating the kinetics of peptide loading in the presence of AdCaPy or exploring its effects on different MHC II allotypes beyond those already studied. AdCaPy could also serve as a reference compound in the design and evaluation of novel small molecules aimed at modulating MHC II-peptide interactions for research purposes. Its ability to keep the peptide binding groove in an open state, similar to observations with ximelagatran in the absence of a ligand peptide, highlights its utility as a probe for studying MHC II conformational dynamics. mdpi.com Further research could explore its application in facilitating the loading of specific research peptides onto MHC II molecules for downstream analysis, such as studying T cell activation in vitro.

Addressing Fundamental Chemical Questions Related to AdCaPy

Addressing fundamental chemical questions related to AdCaPy involves understanding how its molecular structure dictates its interaction with biological targets, specifically MHC II molecules. The presence of the adamantyl group and the pyrazole-hydrazidocarbonyl moiety are key structural features. Research has indicated that adamantyl compounds mediate catalytic activity by binding to a deep P1 pocket within the HLA-DR molecule. google.com

Future research could delve deeper into the structure-activity relationships of AdCaPy by synthesizing and evaluating analogues with modifications to the adamantyl cage or the pyrazole (B372694) core and its substituents. This would help to elucidate which parts of the molecule are critical for binding to the MHC II pocket and inducing the conformational changes necessary for enhanced peptide loading. Studies on the compound's conformational flexibility and how it is influenced by the surrounding environment within the protein binding site are also fundamental chemical questions that could be explored through advanced spectroscopic techniques or further computational analysis. Understanding the specific non-covalent interactions (hydrogen bonding, hydrophobic interactions, etc.) at an atomic level is crucial for rational design of related research tools.

Q & A

Q. How to design a reproducible experimental protocol for characterizing AdCaPy's physicochemical properties?

Methodological Answer:

- Step 1: Define measurable parameters (e.g., solubility, stability, reactivity) aligned with research goals. Use established analytical techniques (e.g., HPLC, NMR) and cite validated protocols .

- Step 2: Document all variables (e.g., temperature, solvent purity, instrumentation calibration) to ensure reproducibility. Include raw data thresholds (e.g., ≥3 replicates, p < 0.05) .

- Step 3: Validate methods using control compounds with known properties. Cross-reference results with prior studies to identify methodological gaps .

What frameworks ensure rigorous formulation of research questions about AdCaPy's mechanisms of action?

Methodological Answer:

- PICO Framework: Structure questions around Population (e.g., cell lines), Intervention (AdCaPy dosage), Comparison (placebo/control compound), and Outcome (e.g., cytotoxicity, binding affinity) .

- FINER Criteria: Ensure questions are Feasible (resource-aware), Novel (address literature gaps), Ethical, and Relevant to broader biomedical challenges . Avoid binary ("yes/no") questions; instead, focus on relationships (e.g., "How does AdCaPy modulate Protein X under hypoxic conditions?") .

Q. How to maintain data integrity and reproducibility in AdCaPy studies?

Methodological Answer:

- Data Logging: Use lab notebooks with timestamps and witness signatures for all experiments. Digitize records using platforms like REDCap to prevent tampering .

- Metadata Standards: Annotate datasets with experimental conditions, instrument settings, and batch numbers. Submit raw data to repositories like Figshare with unique DOIs .

- Blind Analysis: Separate data collection and analysis teams to reduce bias. Use statistical tools (e.g., R, Python) with version-controlled scripts .

Advanced Research Questions

Q. How to resolve contradictions in AdCaPy's reported bioactivity across independent studies?

Methodological Answer:

-

Root-Cause Analysis: Compare variables such as assay conditions (e.g., pH, incubation time), cell line provenance, and compound purity. Use sensitivity analysis to quantify parameter impacts .

-

Meta-Analysis Framework:

Q. How to integrate multi-omics data (e.g., transcriptomic, proteomic) to elucidate AdCaPy's polypharmacology?

Methodological Answer:

- Knowledge Graph Construction: Link AdCaPy-target interactions to public databases (e.g., ChEMBL, KEGG) using ontology terms (e.g., GO biological processes). Tools like Neo4j enable dynamic querying of cross-domain relationships .

- Pathway Enrichment: Apply hypergeometric tests to identify overrepresented pathways. Validate with CRISPR-Cas9 knockout models to confirm causal links .

Q. What AI-driven strategies can optimize AdCaPy's lead optimization process?

Methodological Answer:

- Generative Models: Train VAEs (Variational Autoencoders) on structural analogs to propose derivatives with improved ADMET profiles. Validate predictions using molecular dynamics simulations .

- Bias Mitigation: Audit training datasets for representation gaps (e.g., underrepresented cell types). Use SHAP values to interpret model decisions and avoid overfitting .

Data Management & Ethical Considerations

Q. How to design a compliant data-sharing protocol for AdCaPy research collaborations?

Methodological Answer:

- Data Use Agreements (DUAs): Define access tiers (e.g., raw vs. aggregated data) and embargo periods. Use encrypted platforms like Open Science Framework (OSF) for secure transfers .

- FAIR Principles: Ensure data are Findable (metadata-rich), Accessible (CC-BY licenses), Interoperable (standardized formats like .mxd), and Reusable .

Q. How to address ethical challenges in AdCaPy's preclinical testing?

Methodological Answer:

- 3R Compliance: Prioritize in silico and in vitro models (Reduction). Use organ-on-chip systems to replace animal testing where feasible (Replacement) .

- Ethics Review: Submit protocols to institutional review boards (IRBs) with risk-benefit analyses. Include contingency plans for adverse events (e.g., unexpected toxicity) .

Tables for Methodological Reference

Table 1: Key Statistical Tests for AdCaPy Data Contradiction Analysis

Table 2: Recommended Tools for AdCaPy Data Integration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.